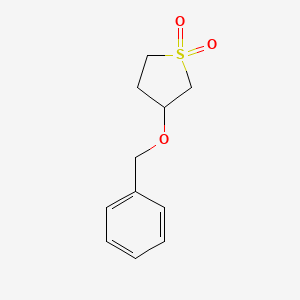
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H14O3S. It is a derivative of tetrahydrothiophene 1,1-dioxide, where a benzyloxy group is attached to the third carbon of the tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the use of organic peracids such as peracetic acid, perbenzoic acid, or m-chloroperbenzoic acid. These reagents facilitate the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using inorganic oxidizing agents like sodium perborate or fluorine in aqueous acetonitrile. These methods are preferred for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid) or inorganic oxidizing agents (e.g., sodium perborate).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted tetrahydrothiophene compounds .
Scientific Research Applications
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. As a sulfone derivative, it can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its biological activity and its use in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: The parent compound, lacking the benzyloxy group.
Sulfolane: A similar sulfone compound with a different ring structure.
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Another derivative with a longer alkoxy chain
Uniqueness
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-phenylmethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c12-15(13)7-6-11(9-15)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
CREJFXNRESKQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




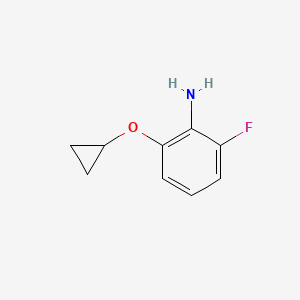

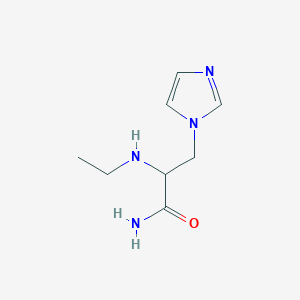
 ketone](/img/structure/B13618087.png)
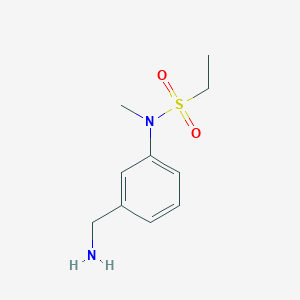
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

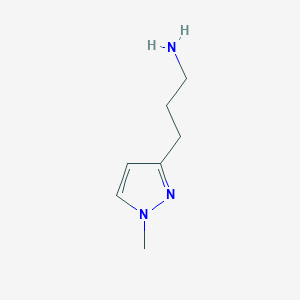

![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)

